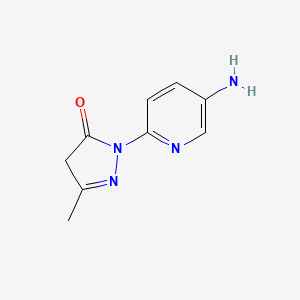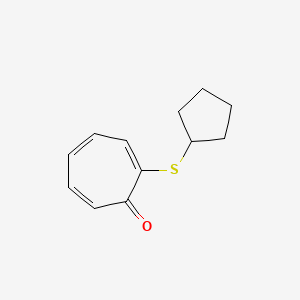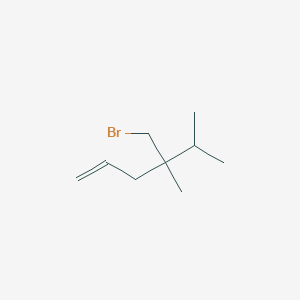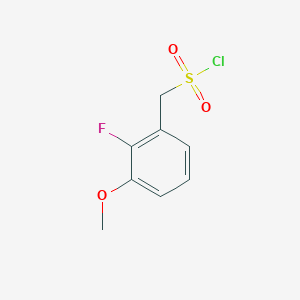
1-(1-Methylpyrrolidin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrrolidin-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a propan-2-amine group
Preparation Methods
The synthesis of 1-(1-Methylpyrrolidin-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with a suitable alkylating agent, such as 2-bromopropane, under basic conditions. The reaction typically takes place in an organic solvent like dichloromethane or ethyl acetate, and the product is purified through distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high purity and yield of the final product.
Chemical Reactions Analysis
1-(1-Methylpyrrolidin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(1-Methylpyrrolidin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in the body.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-2-yl)propan-2-amine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(1-Methylpyrrolidin-2-yl)propan-2-amine can be compared with other similar compounds, such as:
2-(1-Methylpyrrolidin-2-yl)propan-1-amine: This compound has a similar structure but differs in the position of the amine group, leading to different chemical and biological properties.
1-Methyl-2-pyrrolidinone: This compound contains a pyrrolidinone ring instead of a pyrrolidine ring, resulting in distinct reactivity and applications.
N-Methylpyrrolidine: A simpler derivative with only a methyl group attached to the nitrogen atom, used in various chemical syntheses
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-7(9)6-8-4-3-5-10(8)2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
DBSPABJYYYBRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


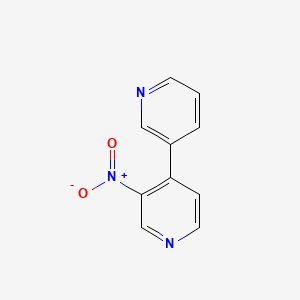
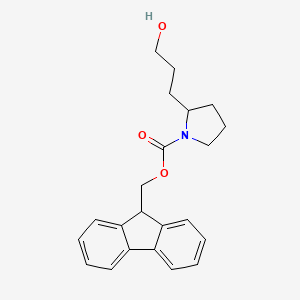
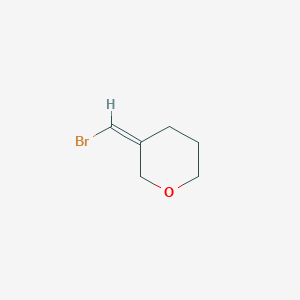

![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
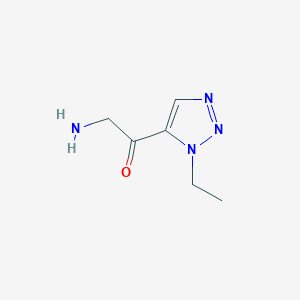
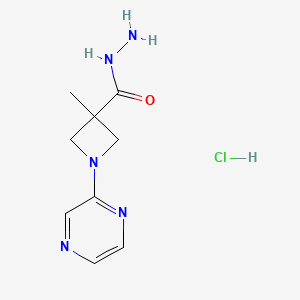
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)

